2-Amino-6-guanidinohexanoic acid hydrochloride

Alkaline Phosphatase Isoenzyme Specificity Enzyme Inhibition

2-Amino-6-guanidinohexanoic acid hydrochloride (CAS 62414-64-6), also known as DL-homoarginine hydrochloride, is a non-proteinogenic amino acid and a structural homolog of L-arginine, distinguished by an additional methylene group in its side chain. This compound serves as a versatile research tool due to its unique interactions with nitric oxide synthases, alkaline phosphatases, and arginase, making it a key component in studies of cardiovascular biology, enzyme kinetics, and peptide engineering.

Molecular Formula C7H17ClN4O2
Molecular Weight 224.69 g/mol
CAS No. 62414-64-6
Cat. No. B3021868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-guanidinohexanoic acid hydrochloride
CAS62414-64-6
Molecular FormulaC7H17ClN4O2
Molecular Weight224.69 g/mol
Structural Identifiers
SMILESC(CCN=C(N)N)CC(C(=O)O)N.Cl
InChIInChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H
InChIKeyYMKBVNVCKUYUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-guanidinohexanoic Acid Hydrochloride (CAS 62414-64-6) – Non-Proteinogenic Amino Acid & Arginine Homolog for Research Applications


2-Amino-6-guanidinohexanoic acid hydrochloride (CAS 62414-64-6), also known as DL-homoarginine hydrochloride, is a non-proteinogenic amino acid and a structural homolog of L-arginine, distinguished by an additional methylene group in its side chain [1]. This compound serves as a versatile research tool due to its unique interactions with nitric oxide synthases, alkaline phosphatases, and arginase, making it a key component in studies of cardiovascular biology, enzyme kinetics, and peptide engineering [2]. Its high purity (≥95%) and stable hydrochloride salt form ensure reliable performance in a wide range of analytical and biochemical applications .

Why Generic Substitution Fails: The Critical Role of Chain Length and Isoform Specificity in 2-Amino-6-guanidinohexanoic Acid Hydrochloride


In-class compounds such as L-arginine, L-lysine, and other guanidino derivatives cannot be simply interchanged due to profound differences in enzyme kinetics and biological function driven by chain length and molecular recognition. As demonstrated by direct comparisons with L-arginine, the additional methylene group in homoarginine leads to a ~20-fold decrease in catalytic efficiency with nitric oxide synthases and distinct inhibition profiles for arginase isoforms [1]. Furthermore, L-homoarginine exhibits unique organ-specific inhibition of alkaline phosphatases, targeting liver and bone isoenzymes while having no effect on intestinal or placental forms, a selectivity not shared by general alkaline phosphatase inhibitors [2]. The quantitative evidence below underscores why substituting this compound for a cheaper or more common analog would fundamentally alter experimental outcomes.

Quantitative Differentiation of 2-Amino-6-guanidinohexanoic Acid Hydrochloride: Comparative Enzyme Kinetics, Isoform Selectivity, and Analytical Performance


Organ-Specific Alkaline Phosphatase Inhibition: Targeting Liver and Bone Isoforms

L-Homoarginine (the active enantiomer of the target compound) acts as a specific, uncompetitive inhibitor of human liver and bone alkaline phosphatase isoenzymes, while having no effect on intestinal or placental isoenzymes under the same conditions [1]. This contrasts with broad-spectrum inhibitors like levamisole or L-phenylalanine, which lack this isoform discrimination. The inhibition constant (Ki) for the liver-type alkaline phosphatase is reported as 69 μM .

Alkaline Phosphatase Isoenzyme Specificity Enzyme Inhibition

Reduced Catalytic Efficiency as a Nitric Oxide Synthase (NOS) Substrate

In a direct head-to-head comparison using purified recombinant neuronal and macrophage NO synthases (NOS I and NOS II), the catalytic efficiency (kcat/Km) for homoarginine was markedly lower than for L-arginine, with a 20- and 10-fold decrease for NOS I and NOS II, respectively, when comparing Arg to the oxidized product of homoarginine (homo-NOHA) [1]. Furthermore, the Km value for nNOS is 174 μM for homoarginine compared to just 6 μM for L-arginine, indicating a much lower affinity [2].

Nitric Oxide Synthase Substrate Specificity Enzyme Kinetics

Isoform-Specific Arginase Inhibition: Preferential Targeting of Arginase 2

Homoarginine inhibits both arginase 1 and arginase 2, but with a notable preference for arginase 2. The inhibition constants (Ki) are 6.1 ± 0.50 mM for arginase 1 and 1.73 ± 0.10 mM for arginase 2, indicating a 3.5-fold higher affinity for the arginase 2 isoform [1]. In contrast, L-lysine, another known inhibitor, has a Ki of 4.4 mM for arginase 1, showing a different isoform profile. It is also important to note that these Ki values are in the millimolar range, and physiological concentrations (1-10 μM) result in only ~90% enzyme activity, suggesting a limited role in vivo [1].

Arginase Enzyme Inhibition Cardiovascular Research

Validated Internal Standard for HPLC Analysis of Arginine and Methylated Metabolites

L-Homoarginine (2-amino-6-guanidinohexanoic acid) has been validated as an internal standard for the simultaneous determination of L-arginine and its methylated metabolites (L-NMMA, ADMA, SDMA) in biological samples via HPLC. Using a strong cation-exchange resin (AG50W-X8) extraction, the method achieved a recovery of more than 70% for all analytes except SDMA from plasma samples [1]. This recovery rate is comparable to or exceeds that of other internal standards used in similar assays, providing a reliable benchmark for method validation. The method also achieves limits of quantification as low as 0.2 μmol/L for ADMA and SDMA [2].

Analytical Chemistry HPLC Internal Standard

Enhanced Proteolytic Resistance in Peptide Engineering

The substitution of arginine or lysine residues with homoarginine in peptides and proteins renders them resistant to proteolysis by trypsin, a common serine protease . Studies on antimicrobial peptides (AMPs) demonstrate that incorporating L-homoarginine enhances stability toward trypsin and plasma proteases, while also reducing cytotoxicity. For example, a modified AMP with homoarginine substitutions exhibited improved tolerance to trypsin degradation and a high selectivity index of 40.6 [1].

Peptide Engineering Protease Resistance Antimicrobial Peptides

Optimal Research Applications for 2-Amino-6-guanidinohexanoic Acid Hydrochloride (CAS 62414-64-6)


Dissecting Alkaline Phosphatase Isoform Function in Disease Models

Utilize the compound's organ-specific inhibition of liver and bone alkaline phosphatase isoenzymes to selectively probe their roles in conditions like vascular calcification, bone metabolism disorders, and liver disease. This application is directly supported by the compound's demonstrated lack of effect on intestinal and placental isoenzymes [1]. Researchers can confidently attribute observed phenotypic changes to the targeted isoforms, a level of precision not possible with non-selective inhibitors.

Investigating Nitric Oxide Synthase (NOS) Substrate Specificity and Redox Mechanisms

Employ the compound as a kinetic probe to study the active site geometry and catalytic mechanism of neuronal and inducible NOS isoforms. The 29-fold higher Km and 10- to 20-fold lower catalytic efficiency compared to L-arginine [2] make it an ideal tool for detailed enzyme kinetic studies and for investigating the impact of substrate chain length on NOS function and uncoupling.

Validated Internal Standard for Arginine Metabolite Quantification in Clinical and Preclinical Studies

Use the compound as a reliable internal standard in HPLC and LC-MS/MS methods for the simultaneous quantification of L-arginine, ADMA, SDMA, and L-NMMA in plasma, urine, and tissue samples. Its validated recovery rate of >70% [3] and established protocols make it a cornerstone for studies linking these metabolites to cardiovascular and renal diseases [4], ensuring high-quality, reproducible data.

Engineering Protease-Resistant Peptides for Therapeutic Development

Incorporate the compound into peptide sequences as a substitute for arginine or lysine to enhance resistance to trypsin and other proteases. This strategy is directly supported by evidence showing improved stability of antimicrobial peptides [5] and is a critical step in developing peptide-based therapeutics with longer half-lives and improved bioavailability.

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